

Methiozolin: A Technical Guide to Soil Sorption and Leaching Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methiozolin**

Cat. No.: **B1249797**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil sorption and leaching potential of **Methiozolin**, a selective herbicide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical processes to support environmental risk assessment and further research.

Physicochemical Properties of Methiozolin

The environmental fate of a pesticide is significantly influenced by its inherent physicochemical properties. These characteristics determine its partitioning behavior between soil, water, and air, and its susceptibility to various degradation processes.

Property	Value	Reference
Water Solubility	1.6 mg/L (at 20°C)	[1]
Log Kow (Octanol-Water Partition Coefficient)	3.9	[2]
Vapor Pressure	Not expected to volatilize from water, moist soils, or dry surfaces	[3]
Hydrolysis Half-life	Stable to hydrolysis	[1]

Soil Sorption of Methiozolin

Soil sorption is a critical process that dictates the mobility and bioavailability of herbicides in the terrestrial environment. The extent of sorption is quantified by the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_{oc}). Higher values indicate stronger binding to soil particles and lower mobility.

Parameter	Value Range	Factors Influencing Sorption	Reference
K_d (Soil Sorption Coefficient)	0.4 - 29.4 mL/g	Primarily influenced by organic matter content. Soil pH has a negligible effect.	
K_{oc} (Organic Carbon-Normalized Sorption Coefficient)	1,499 - 2,781 mL/g	Indicates that Methiozolin has a high capacity for retention in the upper portion of the soil.	[1]

Based on these values, **Methiozolin** is classified as slightly mobile in soil[1][3]. Its strong adsorption to soil organic matter limits its potential for downward movement.

Degradation of Methiozolin in Soil

The persistence of **Methiozolin** in the environment is determined by its degradation rate, commonly expressed as the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate[4][5]. The primary routes of dissipation for **Methiozolin** are photodegradation and aerobic metabolism[1][3].

Condition	DT50 (Half-life)	Notes	Reference
Aerobic Soil Metabolism	47.1 - 185 days	Methiozolin is considered to be moderately persistent to persistent in aerobic soil environments.	[1]
Anaerobic Soil Metabolism	79.6 - 236 days	Degradation is significantly slower under anaerobic conditions.	[1]
Soil Photolysis	19.6 - 20.8 days	Photodegradation on the soil surface contributes to its dissipation.	[1]
Field Dissipation (Bare Soil)	13.4 days	Dissipation is faster under field conditions compared to laboratory studies.	[2][6]
Field Dissipation (Turf-covered Soil)	3.5 days	The presence of turfgrass significantly enhances the dissipation rate, likely due to increased microbial activity and plant uptake.	[2][6]

Leaching Potential of Methiozolin

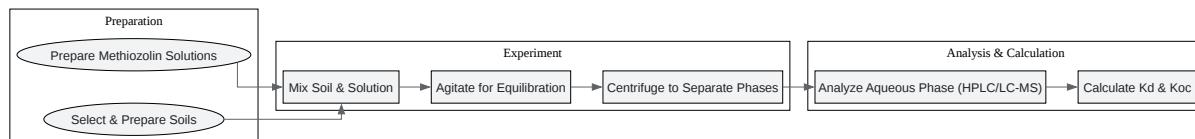
The potential for a pesticide to leach into groundwater is a function of its mobility (sorption) and persistence (degradation). While **Methiozolin**'s persistence suggests a potential for leaching, its low mobility due to strong soil sorption mitigates this risk.

Studies have shown that **Methiozolin** has limited vertical mobility and is typically detected only within the top 2 cm of the soil[2]. However, there is a potential for transport to groundwater in vulnerable soils, such as those that are permeable, particularly where the water table is shallow[1][3]. Surface water may also be impacted through runoff and spray drift[1][3].

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the soil sorption and leaching potential of **Methiozolin**, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Batch Equilibrium Sorption Study (Following OECD Guideline 106)


This experiment quantifies the extent of pesticide sorption to soil.

Objective: To determine the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_{oc}) of **Methiozolin** in various soil types.

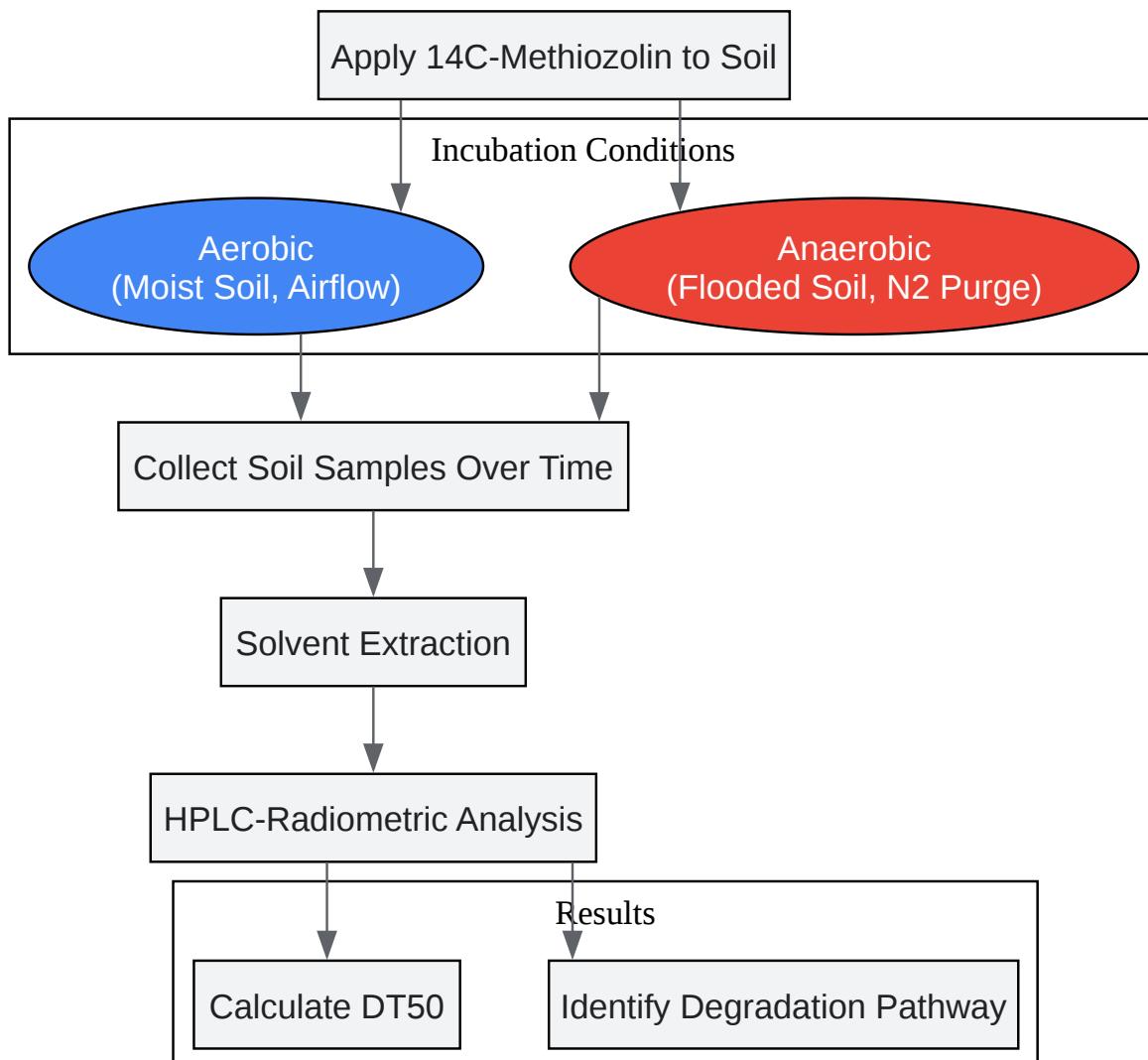
Methodology:

- **Soil Selection:** A minimum of five different soil types are selected to represent a range of textures, organic carbon content, pH, and clay content[7][8][9].
- **Preparation of Test Solutions:** A stock solution of **Methiozolin** (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl_2 solution, which mimics the ionic strength of soil solution[10][11]. A series of dilutions are made to create a range of test concentrations.
- **Equilibration:** A known mass of air-dried, sieved soil is placed in a centrifuge tube. A specific volume of the **Methiozolin** test solution is added to achieve a predetermined soil-to-solution ratio[7].
- **Agitation:** The soil-solution slurries are agitated in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours) to ensure equilibrium is reached[12][13].
- **Separation:** After equilibration, the solid and liquid phases are separated by centrifugation.

- Analysis: The concentration of **Methiozolin** remaining in the supernatant (aqueous phase) is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[14].
- Calculation: The amount of **Methiozolin** sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase[9]. The Kd and Koc values are then calculated using the following equations:
 - $K_d = (C_{soil}) / (C_{water})$
 - Where C_{soil} is the concentration of **Methiozolin** in soil (mg/kg) and C_{water} is the concentration in the equilibrium solution (mg/L).
- $K_{oc} = (K_d / \% \text{ Organic Carbon}) \times 100$ [15][16]

[Click to download full resolution via product page](#)

Experimental workflow for a batch equilibrium sorption study.


Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)

This study determines the rate and pathway of pesticide degradation in soil under different oxygen levels.

Objective: To determine the degradation half-life (DT50) and identify major degradation products of **Methiozolin** in soil under aerobic and anaerobic conditions.

Methodology:

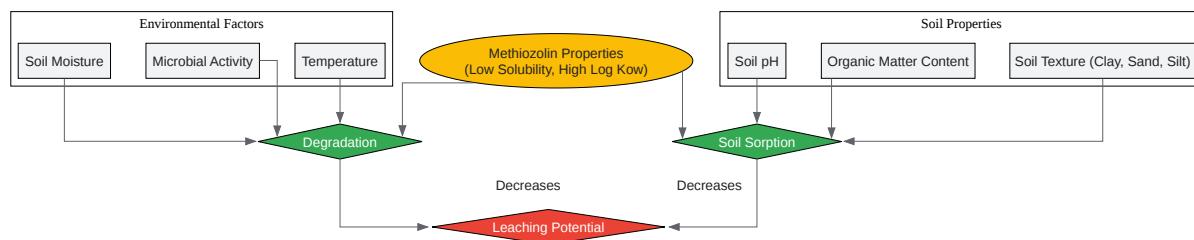
- **Soil Selection:** Representative agricultural soils are selected. For pathway identification, one soil type is typically sufficient, while for rate determination, at least three additional soils with varying properties are recommended[17][18].
- **Test Substance Application:** Radiolabeled (14C) **Methiozolin** is typically used to facilitate the tracking of the parent compound and its metabolites. It is applied to fresh, sieved soil at a concentration relevant to its field application rate[14][17].
- **Incubation Conditions:**
 - **Aerobic:** The treated soil is maintained at a specific moisture level (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions[14].
 - **Anaerobic:** The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The incubation then proceeds in the dark at a constant temperature[17].
- **Sampling:** Soil samples are collected at various time intervals over the study period (typically up to 120 days)[14][18].
- **Extraction and Analysis:** Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like HPLC with radiometric detection to quantify **Methiozolin** and its degradation products. Volatile organics and CO₂ in the effluent air are trapped and analyzed[18].
- **Data Analysis:** The concentration of **Methiozolin** over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT₅₀ value. Degradation pathways are proposed based on the identification and quantification of metabolites.

[Click to download full resolution via product page](#)

Workflow for aerobic and anaerobic soil metabolism studies.

Soil Column Leaching Study

This experiment simulates the movement of a pesticide through the soil profile under the influence of water flow.


Objective: To assess the potential for **Methiozolin** and its major metabolites to leach through different soil types.

Methodology:

- Column Preparation: Undisturbed or repacked soil columns are prepared using representative soil types. The columns are typically made of glass or stainless steel[19].
- Pre-equilibration: The soil columns are saturated with water and then allowed to drain to establish a defined initial moisture content[19].
- Pesticide Application: A known amount of **Methiozolin** is applied to the surface of the soil column, simulating a field application.
- Irrigation: The columns are irrigated with a simulated rainfall event. The amount and frequency of irrigation are chosen to represent realistic environmental conditions[20][21].
- Leachate Collection: The water that passes through the column (leachate) is collected at regular intervals[22].
- Analysis: The leachate fractions are analyzed for the concentration of **Methiozolin** and its metabolites. At the end of the experiment, the soil column can be sectioned and analyzed to determine the distribution of the pesticide within the soil profile.
- Data Interpretation: The results provide a measure of the mobility of **Methiozolin** and its potential to reach lower soil layers and groundwater.

Factors Influencing Soil Sorption and Leaching

The environmental behavior of **Methiozolin** is a complex interplay of its chemical properties and various soil and environmental factors.

[Click to download full resolution via product page](#)

*Key factors influencing the soil sorption and leaching of **Methiozolin**.*

In conclusion, **Methiozolin** exhibits strong sorption to soil, particularly in soils with higher organic matter content, which significantly limits its mobility. While it can be persistent, especially under anaerobic conditions, its strong binding to soil particles reduces its leaching potential. However, under conditions of high rainfall and in soils with low organic matter and high permeability, the potential for leaching to groundwater and transport to surface water via runoff should be considered in environmental risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Dissipation of spring-applied methiozolin in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 13. universityofgalway.ie [universityofgalway.ie]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 17. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. researchgate.net [researchgate.net]
- 20. A lysimeter experiment to investigate temporal changes in the availability of pesticide residues for leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Leaching of herbicides and their metabolites in lysimeters filled with soils from railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methiozolin: A Technical Guide to Soil Sorption and Leaching Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249797#soil-sorption-and-leaching-potential-of-methiozolin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com